tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocyclopropyl moiety, and a fluoroazetidine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminocyclopropyl Intermediate: The synthesis begins with the preparation of the aminocyclopropyl intermediate. This can be achieved through the reaction of cyclopropylamine with appropriate reagents under controlled conditions.
Introduction of the Fluoroazetidine Ring: The next step involves the formation of the fluoroazetidine ring. This can be accomplished by reacting the aminocyclopropyl intermediate with a fluorinated azetidine precursor under specific reaction conditions.
Protection of the Carboxyl Group: The final step involves the protection of the carboxyl group using tert-butyl chloroformate. This step ensures the stability of the compound and facilitates its isolation and purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar or non-polar solvents depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroazetidine carboxylic acids, while reduction may produce fluoroazetidine alcohols. Substitution reactions can result in a variety of substituted fluoroazetidine derivatives.
Scientific Research Applications
tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular targets.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development and medicinal chemistry.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance and efficiency of industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and function. The presence of the fluoroazetidine ring and the aminocyclopropyl group allows for selective binding to target sites, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
- tert-Butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(1-aminocyclopropyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate is unique due to the presence of the fluoroazetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and interactions. The combination of the tert-butyl group, aminocyclopropyl moiety, and fluoroazetidine ring makes it a versatile and valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H19FN2O2 |
---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
tert-butyl 3-(1-aminocyclopropyl)-3-fluoroazetidine-1-carboxylate |
InChI |
InChI=1S/C11H19FN2O2/c1-9(2,3)16-8(15)14-6-10(12,7-14)11(13)4-5-11/h4-7,13H2,1-3H3 |
InChI Key |
AFFOXVBYVNKUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2(CC2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.